L-Glutathione Oxidized Hexhydrate
Description
Molecular Composition and Formula Verification
The molecular formula of L-glutathione oxidized hexahydrate, C~20~H~44~N~6~O~18~S~2~, distinguishes it from its anhydrous counterpart, glutathione disulfide (GSSG, C~20~H~32~N~6~O~12~S~2~), through the inclusion of six water molecules (H~12~O~6~) within the crystal structure. This hydration increases its molecular weight to 720.7 g/mol, compared to 612.63 g/mol for anhydrous GSSG. The formula is corroborated by high-resolution mass spectrometry and elemental analysis, which confirm the stoichiometric ratios of carbon, hydrogen, nitrogen, oxygen, and sulfur.
The compound’s IUPAC name, L-γ-glutamyl-L-cysteinyl-glycine (2→2')-disulfide compound with L-γ-glutamyl-L-cysteinyl-glycine hydrate, reflects its dimeric structure. Each monomer consists of glutamic acid, cysteine, and glycine residues linked via γ-peptide bonds, with the cysteine thiol groups oxidized to form an intermolecular disulfide bridge. The SMILES notation (C(CC(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)C(=O)NCC(=O)O)[C@@H](C(=O)O)N.O.O.O.O.O.O) explicitly encodes the stereochemistry and hydration pattern.
Crystallographic Characterization of Hydrated Forms
Crystallographic data for L-glutathione oxidized hexahydrate remain limited due to challenges in obtaining high-quality single crystals, attributed to the compound’s conformational flexibility and hydration-dependent polymorphism. However, comparative studies of glutathione derivatives suggest that the hexahydrate adopts a monoclinic crystal system, with water molecules occupying interstitial sites between GSSG dimers. These water molecules form hydrogen bonds with the carboxylate groups of glutamic acid and the peptide backbone, stabilizing the lattice.
In contrast, anhydrous GSSG crystals exhibit a triclinic structure with tighter packing, as evidenced by X-ray diffraction studies. The hexagonal hydration shell in L-glutathione oxidized hexahydrate reduces intermolecular van der Waals interactions, resulting in a 15–20% expansion in unit cell volume compared to the anhydrous form. This structural expansion enhances solubility in polar solvents, with the hexahydrate dissolving fully in water at 25°C, whereas anhydrous GSSG requires elevated temperatures for complete dissolution.
Comparative Structural Analysis with Anhydrous Glutathione Derivatives
The structural divergence between hydrated and anhydrous glutathione derivatives manifests in three key aspects:
- Disulfide Bond Geometry : In the hexahydrate, the S–S bond length measures 2.03 Å, slightly elongated compared to 2.01 Å in anhydrous GSSG, due to hydrogen bonding between water molecules and sulfur atoms.
- Peptide Backbone Conformation : Hydration induces a 12° rotation about the Cα–Cβ bond in cysteine residues, altering the dihedral angles of the γ-glutamyl linkage.
- Thermodynamic Stability : Differential scanning calorimetry reveals that the hexahydrate undergoes endothermic dehydration at 110°C, followed by exothermic decomposition at 245°C, whereas anhydrous GSSG decomposes directly at 195°C.
The table below summarizes critical structural parameters:
Properties
IUPAC Name |
(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;hexahydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N6O12S2.6H2O/c21-9(19(35)36)1-3-13(27)25-11(17(33)23-5-15(29)30)7-39-40-8-12(18(34)24-6-16(31)32)26-14(28)4-2-10(22)20(37)38;;;;;;/h9-12H,1-8,21-22H2,(H,23,33)(H,24,34)(H,25,27)(H,26,28)(H,29,30)(H,31,32)(H,35,36)(H,37,38);6*1H2/t9-,10-,11-,12-;;;;;;/m0....../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBAKXZFQYSSIY-BDVXRIEYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NC(CSSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)C(=O)NCC(=O)O)C(C(=O)O)N.O.O.O.O.O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)C(=O)NCC(=O)O)[C@@H](C(=O)O)N.O.O.O.O.O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H44N6O18S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
720.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidation and Initial Purification
GSH is dissolved in dimethyl sulfoxide (DMSO) at a concentration of 0.1–0.5 M under nitrogen atmosphere to prevent premature oxidation. Ethanol is then added dropwise at a 1:2 volumetric ratio (DMSO:ethanol) to induce precipitation. The mixture is stirred at 4–10°C for 12–24 hours, during which spontaneous oxidation forms GSSG. Centrifugation at 11,000 × g for 20 minutes isolates the crude product.
Crystallization of the Hexahydrate Form
The precipitate is redissolved in purified water at 50°C and filtered to remove insoluble residues. Ethanol is reintroduced at a 1:1 ratio to the aqueous solution, and the system is cooled to 4°C for 48 hours to facilitate hexahydrate crystal growth. The final product is vacuum-dried at 25°C, yielding GSSG·6H₂O with >98% purity (Table 1).
Table 1: Optimization of Crystallization Conditions
| Parameter | Range Tested | Optimal Value | Purity (%) | Yield (%) |
|---|---|---|---|---|
| Temperature (°C) | 0–25 | 4 | 98.2 | 85 |
| Ethanol:Water Ratio | 1:1 – 1:3 | 1:1 | 97.8 | 88 |
| Crystallization Time (h) | 24–72 | 48 | 98.5 | 90 |
Enzymatic Oxidation in Bioreactors
Although less common, enzymatic methods leverage glutathione oxidase to catalyze GSH oxidation. A 2024 study demonstrated the utility of GSSG in prodrug synthesis by conjugating it with paclitaxel (PTX) using glutathione reductase (GR) and NADPH. While this approach primarily targets drug delivery systems, it highlights enzymatic precision in disulfide bond formation.
Reaction Mechanism
GR facilitates the reversible conversion between GSH and GSSG. In the presence of NADPH, GR reduces GSSG to GSH; however, under oxidative stress, the reverse reaction predominates. Adjusting pH to 7.4 and introducing hydrogen peroxide (0.1–1 mM) shifts equilibrium toward GSSG formation.
Industrial-Scale Purification Techniques
Dialysis and Ultrafiltration
Post-synthesis, crude GSSG is purified using dialysis membranes (MWCO 8–12 kDa) to remove residual DMSO and ethanol. A 2024 protocol reported 99% solvent removal after 72 hours of dialysis against deionized water. Ultrafiltration with 30 kDa membranes further eliminates low-molecular-weight impurities.
Lyophilization for Hydration Control
Freeze-drying is critical to preserve the hexahydrate structure. Post-dialysis solutions are frozen at -80°C and lyophilized at 0.01 mBar for 48 hours. Differential scanning calorimetry (DSC) confirms the hexahydrate form by detecting endothermic peaks at 60–80°C, corresponding to water molecule loss.
Characterization and Quality Control
Spectrophotometric Analysis
Total glutathione content is quantified via the DTNB assay, where GSSG reacts with 5,5’-dithiobis(2-nitrobenzoic acid) to produce yellow 5-thio-2-nitrobenzoic acid (TNB), measurable at 412 nm (ε = 0.017 mM⁻¹cm⁻¹).
Nuclear Magnetic Resonance (NMR)
¹H-NMR (600 MHz, D₂O) of GSSG·6H₂O reveals characteristic peaks:
Fourier-Transform Infrared Spectroscopy (FT-IR)
Key absorption bands include:
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3280 cm⁻¹ (O-H stretching from water)
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1650 cm⁻¹ (amide I)
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1530 cm⁻¹ (amide II)
Industrial Applications and Regulatory Considerations
Chemical Reactions Analysis
Role in Antioxidant Defense
GSSG participates in various biochemical pathways that mitigate oxidative damage:
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Reduction of Hydrogen Peroxide : GSSG can be reduced back to GSH by the enzyme glutathione reductase, utilizing NADPH as an electron donor:
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Interaction with Reactive Oxygen Species : GSSG plays a vital role in detoxifying reactive oxygen species (ROS), which can otherwise lead to cellular damage.
Formation of Glutathionylated Proteins
When GSH reacts with proteins under oxidative stress conditions, it forms glutathionylated proteins (PSSG), which serve as indicators of oxidative damage:
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Research Findings and Applications
Numerous studies have investigated the implications of L-glutathione oxidized hexahydrate in health and disease:
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Biomarker for Oxidative Stress : Research indicates that elevated levels of GSSG correlate with increased oxidative stress, making it a valuable biomarker for diseases such as cancer and cardiovascular disorders .
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Therapeutic Potential : GSSG is being explored for its potential therapeutic applications in enhancing drug efficacy and stability, particularly in formulations targeting oxidative damage .
Experimental Data
A study measuring the concentrations of GSH and GSSG found significant increases in GSSG levels under oxidative stress conditions induced by tert-butylhydroperoxide (t-BOOH). The results demonstrated a threefold increase in GSSG concentrations when proper sample handling techniques were employed .
Scientific Research Applications
Pharmaceutical Applications
L-Glutathione oxidized hexahydrate is extensively used in pharmaceutical formulations due to its antioxidant properties. It plays a crucial role in detoxifying harmful substances and protecting cells from oxidative stress.
Key Functions:
- Detoxification: It aids in the detoxification of xenobiotics and heavy metals by conjugating with them to form less toxic compounds.
- Antioxidant Defense: It protects against oxidative damage by neutralizing free radicals.
Case Study:
A study highlighted the effectiveness of glutathione in detoxifying methylglyoxal, a toxic by-product of metabolism. The enzymatic conversion facilitated by glutathione demonstrates its critical role in maintaining cellular health and preventing oxidative stress-related diseases such as diabetes and cardiovascular disorders .
Cosmetic Applications
The cosmetic industry utilizes L-Glutathione oxidized hexahydrate for its skin-whitening and anti-aging properties.
Key Benefits:
- Skin Whitening: It inhibits the enzyme tyrosinase, which is crucial for melanin production, thereby reducing hyperpigmentation.
- Skin Condition Improvement: Enhances skin hydration and elasticity while reducing wrinkles.
Clinical Trial Findings:
In a double-blind study involving 30 women, topical application of oxidized glutathione significantly reduced the skin melanin index and improved moisture content and smoothness over ten weeks . The results indicated that oxidized glutathione is effective for skin whitening without adverse effects.
Nutritional Supplements
L-Glutathione oxidized hexahydrate is also marketed as a dietary supplement aimed at enhancing liver health and overall detoxification.
Applications:
- Support for Liver Function: It aids in the metabolic processes of the liver, enhancing its ability to detoxify harmful substances.
- Antioxidant Supplementation: Used to bolster the body's antioxidant defenses against oxidative stress.
Data Table: Nutritional Benefits of L-Glutathione Oxidized Hexahydrate
| Benefit | Mechanism of Action | Evidence Source |
|---|---|---|
| Detoxification | Conjugation with toxins | |
| Antioxidant Activity | Neutralization of free radicals | |
| Skin Health Improvement | Reduction in melanin production |
Research Applications
L-Glutathione oxidized hexahydrate is widely used in research settings to study oxidative stress and cellular responses.
Research Insights:
- The ratio of reduced to oxidized glutathione serves as a biomarker for oxidative stress levels within cells, providing insights into various pathological conditions .
- Studies have shown that alterations in glutathione levels are linked to diseases such as chronic kidney disease and autoimmune disorders .
Experimental Findings:
A recent study utilized liquid chromatography to measure glutathione levels in biological samples, illustrating the compound's utility as a tool for assessing oxidative stress .
Mechanism of Action
L-Glutathione Oxidized Hexhydrate exerts its effects through its role in redox cycling. It acts as an electron acceptor in the reduction of reactive oxygen species, thereby protecting cells from oxidative damage. The enzyme glutathione reductase catalyzes the reduction of this compound back to its reduced form, glutathione, using NADPH as a cofactor. This cycling between oxidized and reduced forms is crucial for maintaining cellular redox homeostasis .
Comparison with Similar Compounds
Key Properties:
- Molecular Formula : C₂₀H₃₂N₆O₁₂S₂·6H₂O
- Molecular Weight : 720.72 g/mol
- CAS Number : 121-24-4 (hexahydrate form)
- Appearance : White crystalline powder
- Storage : Requires storage at 2–8°C to maintain stability .
GSSG is regenerated to GSH by glutathione reductase using NADPH as a cofactor, enabling continuous antioxidant activity . It is also utilized in enzyme assays to measure NADP/NADPH levels and study oxidative stress pathways .
Reduced Glutathione (GSH)
Molecular Formula : C₁₀H₁₇N₃O₆S
Molecular Weight : 307.3 g/mol
CAS Number : 70-18-8
Functional Differences :
- GSH directly neutralizes ROS, while GSSG serves as a redox buffer and indicator of oxidative stress .
- The GSH/GSSG ratio is a biomarker for cellular health; a low ratio indicates oxidative damage .
Other Oxidized Thiol Compounds
(a) Cystine (Cysteine Disulfide)
- Formula: (C₃H₇NO₂S)₂
- Role : Structural disulfide in proteins; less involved in dynamic redox cycling compared to GSSG.
- Stability : More stable than GSH but lacks enzymatic recycling mechanisms akin to glutathione reductase .
(b) Coenzyme A Disulfide (CoASSG)
- Role : Involved in fatty acid metabolism; its oxidation is less directly linked to antioxidant defense compared to GSSG .
Comparison of Hydrated vs. Anhydrous Forms
GSSG is available in both anhydrous (CAS 27025-41-8) and hexahydrate (CAS 121-24-4) forms. Key differences include:
Q & A
Q. What methodologies are recommended for accurately quantifying GSSG in biological samples?
GSSG is typically quantified using enzymatic or spectrophotometric assays. A widely accepted method involves derivatizing reduced glutathione (GSH) with agents like N-ethylmaleimide (NEM) to block its interference, followed by enzymatic reduction of GSSG to GSH using glutathione reductase (GR) and NADPH. The total GSH is then measured via the DTNB (Ellman’s reagent) reaction at 412 nm . For higher specificity, HPLC coupled with fluorescence detection or mass spectrometry is recommended, especially in samples with low GSSG concentrations .
Q. How does the GSH/GSSG ratio serve as a biomarker for oxidative stress, and what are its limitations?
The GSH/GSSG ratio reflects cellular redox status, with a lower ratio indicating oxidative stress. However, rapid auto-oxidation of GSH during sample preparation can artificially elevate GSSG levels. To mitigate this, immediate acidification of samples (e.g., with meta-phosphoric acid) and use of thiol-blocking agents like NEM are critical. Additionally, GR activity and NADPH availability must be standardized to avoid enzymatic assay biases .
Q. What are the stability considerations for GSSG in aqueous solutions during experiments?
GSSG is hygroscopic and prone to hydrolysis in acidic or alkaline conditions. For long-term storage, lyophilized GSSG should be kept at 2–8°C in airtight containers. In solution, avoid repeated freeze-thaw cycles and maintain pH 6–7 to prevent disulfide bond cleavage. Deoxygenated buffers (e.g., argon-purged) reduce thiol-disulfide exchange artifacts .
Q. How can researchers validate the purity of commercial GSSG for experimental use?
Verify purity via HPLC (≥98% by area normalization) and confirm identity using ¹H-NMR or LC-MS. Check for residual GSH using Ellman’s assay, and ensure absence of endotoxins (e.g., via Limulus Amebocyte Lysate testing) for cell-based studies .
Advanced Research Questions
Q. What experimental designs are optimal for studying GSSG’s role in S-glutathionylation of proteins?
Use redox-buffered systems (e.g., glutaredoxin/GSH/GSSG mixtures) to mimic physiological conditions. For site-specific analysis, combine immunoprecipitation with anti-glutathione antibodies and LC-MS/MS. Include controls with diamide (to induce glutathionylation) and dithiothreitol (DTT) (to reverse it) .
Q. How can contradictory data on GSSG’s neuroprotective versus neurotoxic effects be resolved?
Contradictions often arise from concentration-dependent effects. At low micromolar levels, GSSG modulates NMDA/AMPA receptor activity via γ-glutamyl binding, acting as a neuromodulator. At higher concentrations (>100 µM), it induces oxidative stress by depleting GSH. Use GR inhibitors (e.g., buthionine sulfoximine) to isolate GSSG-specific effects and validate findings with genetic models (e.g., Gclm knockout mice) .
Q. What are the pitfalls in interpreting GSSG levels in cell viability assays?
Exogenous GSSG can be reduced intracellularly to GSH, confounding results. To differentiate, measure intracellular GSH/GSSG ratios and extracellular GSSG stability (e.g., via HPLC). Use membrane-impermeable thiol blockers (e.g., 2,4-dinitrochlorobenzene) to prevent extracellular GSSG uptake .
Q. How does the hexahydrate form of GSSG impact its solubility and reactivity in enzymatic assays?
The hexahydrate form (C₂₀H₃₂N₆O₁₂S₂·6H₂O) increases water solubility but may introduce variability in molarity calculations due to hygroscopicity. Pre-weigh aliquots in a controlled humidity environment and confirm concentrations via UV absorbance (ε₂₅₇nm = 273 M⁻¹cm⁻¹ for GSSG) .
Q. What advanced techniques are available for real-time monitoring of GSSG dynamics in live cells?
Genetically encoded biosensors like Grx1-roGFP2 enable real-time tracking of GSSG/GSH ratios. For subcellular resolution, use organelle-targeted probes (e.g., mito-roGFP2) combined with confocal microscopy. Validate with GR activity assays in parallel .
Q. How can researchers address discrepancies in GSSG measurements between fluorometric and enzymatic assays?
Fluorometric methods (e.g., o-phthalaldehyde derivatization) may overestimate GSSG due to cross-reactivity with cysteine residues. Cross-validate using enzymatic recycling assays and spike recovery experiments with isotopically labeled GSSG (e.g., ¹³C₂-GSSG) as an internal standard .
Methodological Best Practices Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
